(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate
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Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate is a chiral phosphonate compound It is characterized by its complex structure, which includes a cyclohexyl ring, a naphthyl group, and a phenylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate typically involves the use of organophosphorus chemistry. One common method is the reaction of a halogenophosphine with an organometallic reagent, such as a Grignard reagent The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonates. These products can be further utilized in various applications, including catalysis and material science .
Scientific Research Applications
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can act as an inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the compound can participate in signaling pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral phosphonates and phosphine oxides, such as:
- (S)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate
- ®-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate
- 2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phosphine oxide
Uniqueness
What sets (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-1-yl phenylphosphonate apart is its specific chiral configuration, which can lead to unique interactions with biological targets and distinct reactivity in chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H31O3P |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxynaphthalene |
InChI |
InChI=1S/C26H31O3P/c1-19(2)23-17-16-20(3)18-26(23)29-30(27,22-12-5-4-6-13-22)28-25-15-9-11-21-10-7-8-14-24(21)25/h4-15,19-20,23,26H,16-18H2,1-3H3/t20-,23+,26-,30?/m1/s1 |
InChI Key |
BGBGJLHLKBZBCD-IQQRHTAWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43)C(C)C |
Origin of Product |
United States |
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